molecular formula C17H12BrN3O3S B408798 7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one

7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one

Cat. No.: B408798
M. Wt: 418.3g/mol
InChI Key: NNCZWURXCNJEOW-NSIKDUERSA-N
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Description

2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with an imidazo[2,1-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one typically involves multi-step reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 7-bromo-2-aminopyridine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired thiazolidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazo ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the bromine atom and methoxy groups enhances its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
  • 6-Phenyl-imidazo[2,1-b]thiazole
  • 2-(2,4-Dichloro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one

Uniqueness

2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one stands out due to its unique combination of a bromine atom and methoxy groups, which enhance its chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H12BrN3O3S

Molecular Weight

418.3g/mol

IUPAC Name

(4Z)-10-bromo-4-[(2,5-dimethoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C17H12BrN3O3S/c1-23-11-3-4-13(24-2)9(5-11)6-14-16(22)21-15-12(20-17(21)25-14)7-10(18)8-19-15/h3-8H,1-2H3/b14-6-

InChI Key

NNCZWURXCNJEOW-NSIKDUERSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2

Origin of Product

United States

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